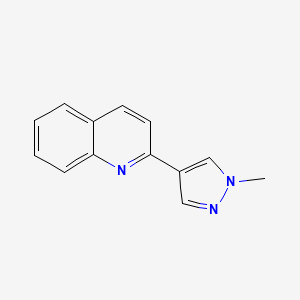

2-(1-methyl-1H-pyrazol-4-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

2-(1-methylpyrazol-4-yl)quinoline |

InChI |

InChI=1S/C13H11N3/c1-16-9-11(8-14-16)13-7-6-10-4-2-3-5-12(10)15-13/h2-9H,1H3 |

InChI Key |

CTFVFZJRACMKKK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Methyl 1h Pyrazol 4 Yl Quinoline and Its Structural Analogues

General Synthetic Strategies for Quinoline-Pyrazole Conjugates

The construction of fused or directly linked quinoline-pyrazole systems often employs well-established named reactions and synthetic strategies that are adapted to accommodate the specific reactivity of the heterocyclic precursors. These general methodologies provide access to a wide array of structural analogues, particularly the fused pyrazolo[3,4-b]quinoline systems.

Friedländer Condensation Approaches

The Friedländer synthesis is a cornerstone method for constructing quinoline (B57606) rings. researchgate.netjk-sci.comorganic-chemistry.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically catalyzed by acids or bases. researchgate.netwikipedia.org This approach has been successfully adapted for the synthesis of pyrazolo[3,4-b]quinolines, which are structural isomers of the target compound. nih.govmdpi.com

In this context, a 5-aminopyrazole derivative bearing a carbonyl group at the 4-position can react with an active methylene (B1212753) compound. Conversely, and more commonly, a 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone is condensed with a pyrazolone (B3327878) derivative (which contains an active methylene group adjacent to a carbonyl). nih.govmdpi.com The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by a cyclodehydration step to form the fused quinoline ring. wikipedia.org Various catalysts, including traditional acids and bases as well as modern catalysts like iodine and neodymium(III) nitrate, can be employed to promote the reaction. organic-chemistry.org Microwave-assisted Friedländer condensation has also been reported as an efficient method. nih.gov

Table 1: Examples of Catalysts/Conditions for Friedländer Quinoline Synthesis

| Catalyst/Condition | Reactants | Product Type |

|---|---|---|

| Sodium Hydroxide | 2-Aminobenzaldehyde, Acetaldehyde | Substituted Quinoline |

| Acid or Base Catalysis | o-Aminoaryl Ketone, Methylene Ketone | Substituted Quinoline |

| p-Toluenesulfonic Acid | 2-Aminobenzaldehyde, Ketone | Poly-substituted Quinoline |

| Iodine | 2-Aminobenzaldehyde, Ketone | Poly-substituted Quinoline |

Synthesis from Anthranilic Acid Derivatives

Derivatives of anthranilic acid are versatile precursors for quinoline synthesis, notably through reactions like the Niementowski quinoline synthesis. nih.gov This method typically involves the condensation of anthranilic acid with a carbonyl compound to yield 4-hydroxyquinolines. nih.gov While direct application of anthranilic acid with pyrazolones to form pyrazoloquinolines has been shown to be challenging, indirect routes have been developed. mdpi.com

These indirect syntheses involve converting anthranilic acid into more reactive intermediates. For instance, N-arylamides of anthranilic acid can undergo cyclization and subsequent reaction with hydrazine (B178648) to form pyrazolo[3,4-b]quinolin-4-one derivatives. nih.govmdpi.com Additionally, hybrid molecules incorporating both quinoline and anthranilic acid scaffolds have been synthesized as part of medicinal chemistry efforts. mdpi.comnih.gov

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. distantreader.org Several MCRs have been developed for the synthesis of quinoline-pyrazole conjugates. distantreader.orgnih.govresearchgate.net

One notable example involves the reaction of an aniline, an aromatic aldehyde, and a pyrazolone derivative to generate fully aromatic 1H-pyrazolo[3,4-b]quinolines. mdpi.com Another approach uses 5-aminopyrazole derivatives, an aldehyde, and a cyclic ketone in a one-pot reaction to produce pyrazolo[1,5-a]quinazoline derivatives, which contain the quinoline-pyrazole framework. distantreader.org These reactions often proceed through a cascade of condensation, cyclization, and aromatization steps, sometimes facilitated by catalysts like L-proline or ionic liquids. mdpi.com

Cyclization Reactions and Annulation Techniques

A variety of cyclization and annulation strategies are employed to build the quinoline ring onto a pyrazole (B372694) scaffold or vice versa. Annulation, particularly [4+2] cycloaddition reactions, is a powerful method for forming the six-membered pyridine (B92270) ring of the quinoline system. nih.gov For instance, 2-azidobenzaldehydes can undergo [4+2] annulation with various partners to construct the quinoline core. nih.gov

Other cyclization strategies involve the intramolecular ring closure of suitably functionalized precursors. For example, 2-alkenylanilines can undergo DMAP-catalyzed cyclization to provide quinoline derivatives. organic-chemistry.org Similarly, a cascade reaction involving the functionalization of C(sp³)–H bonds in 2-methylquinolines and tandem cyclization with 2-styrylanilines has been developed to synthesize functionalized quinolines. nih.gov These methods offer pathways to quinoline cores that can subsequently be linked to a pyrazole unit or can be built upon a pyrazole-containing starting material.

Specific Synthetic Routes for 2-(1-Methyl-1H-pyrazol-4-yl)quinoline and Closely Related Analogues

While general strategies provide access to a variety of quinoline-pyrazole structures, the most direct and versatile method for synthesizing non-fused systems like this compound involves forming a direct carbon-carbon bond between the two pre-formed heterocyclic rings.

Palladium-Catalyzed Cross-Coupling Reactions for Quinoline-Pyrazole Linkages

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are premier methods for forming C-C bonds between aromatic and heteroaromatic rings. wikipedia.orgnih.gov This reaction is ideally suited for the synthesis of this compound. The general approach involves the coupling of an organoboron compound with an organohalide. wikipedia.orgorganic-chemistry.org

The synthesis of the target molecule via a Suzuki-Miyaura coupling would proceed by reacting a 2-haloquinoline (e.g., 2-chloroquinoline (B121035) or 2-bromoquinoline) with a pyrazole-4-boronic acid derivative under the action of a palladium catalyst and a base.

Key Reactants:

2-Haloquinoline: 2-Chloroquinoline and 2-bromoquinoline (B184079) are common starting materials, often synthesized from the corresponding quinolin-2-one.

1-Methyl-1H-pyrazole-4-boronic acid or its ester: The pinacol (B44631) ester of 1-methyl-1H-pyrazole-4-boronic acid is a stable, commercially available, or readily synthesized reagent. researchgate.net Its synthesis can be achieved from 4-bromo-1-methyl-1H-pyrazole via lithiation followed by reaction with a borate (B1201080) ester, or through palladium-catalyzed borylation of the bromopyrazole. researchgate.netgoogle.com

The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition of the 2-haloquinoline to the Pd(0) catalyst, transmetalation of the pyrazole group from the boronic acid derivative to the palladium center (facilitated by a base), and reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. mdpi.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and modulates its reactivity |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, DMF, Ethanol/Water mixtures | Solubilizes reactants and facilitates the reaction |

| Boron Reagent | Boronic Acid (RB(OH)₂) or Boronic Ester (RB(OR')₂) | Source of the pyrazole nucleophile |

| Halide Partner | Aryl/Heteroaryl Halide (Ar-X; X=I, Br, Cl) or Triflate (Ar-OTf) | Electrophilic partner in the coupling |

This modular and highly reliable approach allows for the synthesis of a vast array of substituted quinoline-pyrazole analogues by simply varying the substitution patterns on either the quinoline or pyrazole coupling partners.

Example: Coupling of Halogenated Quinoline with Pyrazole Boronates

A prominent and versatile method for forming the C-C bond between a quinoline and a pyrazole ring is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a halogenated quinoline, such as 2-chloroquinoline, with a pyrazole boronic acid or its corresponding boronate ester. nih.govnih.gov

The synthesis of the required 1-methyl-1H-pyrazole-4-boronic acid pinacol ester is a key preparatory step for this coupling reaction. While the direct synthesis of this compound is not extensively detailed in publicly available literature, the feasibility of this route is high based on analogous reactions. vulcanchem.com The general reaction proceeds as depicted in the following scheme:

Reaction Scheme: Suzuki-Miyaura Coupling

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Design Principles for Quinoline-Pyrazole Systems in Medicinal Chemistry

The design of bioactive quinoline-pyrazole systems is often guided by the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, potency, and improved pharmacokinetic profiles. The quinoline (B57606) moiety is a well-established scaffold in numerous approved drugs, while the pyrazole (B372694) ring is a versatile component known for its ability to form key interactions with biological targets.

Structure-based drug design has been instrumental in the development of quinoline-pyrazole derivatives as potent and selective inhibitors of various protein kinases, such as c-Met. For instance, in the optimization of c-Met inhibitors, the N-methyl pyrazole moiety has been identified as a beneficial group for improving inhibitory potency, particularly in cellular assays. X-ray crystallography and molecular modeling studies have shown that the pyrazole ring can engage in crucial hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of kinases. The quinoline core often serves as a scaffold to orient substituents into specific regions of the kinase domain, thereby influencing potency and selectivity. For example, docking studies with FMS-like tyrosine kinase 3 (FLT3) have shown that the 3H-pyrazolo group of pyrazolo[4,3-f]quinolines can interact with Cys694 in the hinge region, a key interaction for kinase inhibition nih.gov.

Lead optimization of quinoline-pyrazole compounds has focused on modifying both the quinoline and pyrazole rings to enhance potency, selectivity, and drug-like properties. A common strategy involves the introduction of various substituents on the quinoline ring to probe for additional binding interactions and to modulate physicochemical properties such as solubility and metabolic stability.

In the development of c-Met inhibitors, a lead compound featuring a quinoline-triazolopyridazine-pyrazole scaffold, specifically (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)- nih.govmdpi.comnih.govtriazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline, underwent extensive lead optimization. This process involved structure-based design to enhance selectivity and potency nih.gov. Although this compound ultimately faced challenges due to off-target effects, the optimization campaign highlighted the tractability of modifying the quinoline-pyrazole scaffold to achieve high-affinity kinase inhibitors nih.gov. Optimization strategies often involve iterative cycles of chemical synthesis, biological testing, and computational modeling to refine the structure-activity relationships.

Positional and Substituent Effects on Biological Activity

The biological activity of the 2-(1-methyl-1H-pyrazol-4-yl)quinoline scaffold is highly sensitive to the nature and position of substituents on both the pyrazole and quinoline rings.

The methylation of the pyrazole nitrogen at the N-1 position is a critical structural feature. In the context of pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 protein-protein interaction, the N-1 methylated pyrazole was found to be crucial for activity, while the corresponding N-2 regioisomer showed only modest inhibitory effects acs.org. This suggests that the N-methyl group in this compound likely plays a key role in orienting the molecule within the target's binding site and may contribute to favorable hydrophobic interactions. In contrast, an unsubstituted pyrazole nitrogen (N-H) in the same pyrazolo[4,3-c]pyridine series resulted in slightly decreased activity acs.org.

Other substitutions on the pyrazole ring can also significantly impact activity. For instance, in a series of 3,5-diaryl-pyrazoles, the nature of the aryl substituents was found to be a key determinant of their anti-inflammatory activity.

Substitutions on the quinoline ring of 2-(pyrazol-4-yl)quinoline derivatives have been extensively explored to modulate their pharmacological properties. For 2-substituted quinolines investigated as antileishmanial agents, substitutions at the C-6 and C-7 positions of the quinoline ring were found to be particularly important for improving metabolic stability mdpi.com. Specifically, a 6-chloro and 7-fluoro substitution pattern was identified as optimal mdpi.com.

In the context of anticancer agents, various substitutions on the quinoline ring have been shown to influence cytotoxicity. For example, in a series of 2,4-disubstituted quinolines, the nature of the substituent at the 4-position had a significant impact on their antiproliferative activity against human cancer cell lines.

The following table summarizes the observed effects of quinoline ring substitutions on the biological activity of related compounds.

| Substitution Position | Substituent | Observed Effect | Biological Activity | Reference |

| C-6 | Chloro (Cl) | Improved metabolic stability | Antileishmanial | mdpi.com |

| C-7 | Fluoro (F) | Improved metabolic stability | Antileishmanial | mdpi.com |

The direct linkage between the pyrazole and quinoline rings in this compound is a key structural feature. However, in related hybrid molecules, the nature of the linker between these two heterocyclic systems can significantly influence biological activity. For instance, in a series of N-mustard-quinoline conjugates, compounds with a hydrazine (B178648) carboxamide linker showed greater cytotoxic activity compared to those with a urea linker frontiersin.org.

The concept of bioisosteric replacement is also relevant. Pyrazoles have been successfully used as bioisosteres for amides, allowing for the modification of pharmacokinetic and physicochemical properties while maintaining biological activity nih.gov. While this compound has a direct bond, the principles of linker modification and bioisosterism from related compound series provide valuable insights for the future design of analogs with potentially improved therapeutic profiles. For example, replacing the direct C-C bond with a short, rigid linker or a more flexible chain could alter the relative orientation of the quinoline and pyrazole rings, leading to different interactions with biological targets.

Pharmacophore Elucidation of Quinoline-Pyrazole Hybrids

The development of a pharmacophore model is a crucial step in rational drug design, providing a three-dimensional representation of the essential steric and electronic features required for a molecule to exhibit a specific biological activity. For quinoline-pyrazole hybrids, pharmacophore models help in understanding the key interaction points with their biological targets and guide the design of new, more potent analogues.

Pharmacophore models for quinoline-pyrazole hybrids have been elucidated through various computational studies, including 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking. These models typically highlight the importance of specific chemical features and their spatial arrangement.

Key Pharmacophoric Features:

Based on structure-activity relationship studies of various quinoline and pyrazole derivatives, a general pharmacophore model for their biological activity, particularly as anticancer agents, can be proposed. The essential features often include:

Aromatic Rings: Both the quinoline and pyrazole rings serve as crucial aromatic features. These flat, hydrophobic structures can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the active site of target proteins, such as kinases. A six-point pharmacophore model developed for cytotoxic quinolines identified three aromatic ring features as essential for tubulin inhibitory activity. scienceopen.com

Hydrogen Bond Acceptors: The nitrogen atoms within the quinoline and pyrazole rings are key hydrogen bond acceptors. These features are critical for anchoring the ligand within the binding pocket of a biological target through hydrogen bonding interactions. For instance, a 3D-QSAR pharmacophore model for quinazoline-based acetylcholinesterase inhibitors highlighted the importance of hydrogen bond acceptors. nih.gov Similarly, a five-point pharmacophore model for pyrazolopyridine and dimethylpyrazolone analogues as PDE4 inhibitors identified a hydrogen bond acceptor as a crucial feature. nih.gov

Hydrogen Bond Donors: While the core quinoline-pyrazole scaffold lacks significant hydrogen bond donors, substituents on these rings can introduce this feature. For example, hydroxyl or amine groups attached to the quinoline or pyrazole ring can act as hydrogen bond donors, forming additional interactions with the target protein. A 3D-QSAR study on quinoline derivatives as PDE4 receptor antagonists identified two hydrogen-bond donors in their top-scoring pharmacophore model. researchgate.net

Illustrative Pharmacophore Models from Related Studies:

While a specific pharmacophore model for "this compound" is not extensively documented, models for related structures provide valuable insights. For a series of pyrazolyl-thiazolinone analogs with anticancer activity, a combination pharmacophore approach has been described, indicating the importance of both the pyrazole and thiazolinone moieties for activity. semanticscholar.org

In a study of quinoline-based tubulin inhibitors, a six-point pharmacophore model (AAARRR.1061) was developed, consisting of three hydrogen bond acceptors and three aromatic ring features. scienceopen.com This model underscores the importance of the spatial arrangement of these features for potent cytotoxic activity.

The table below summarizes the key pharmacophoric features identified in studies of related heterocyclic compounds.

| Feature | Role in Biological Activity |

| Aromatic Rings | Engage in π-π stacking and hydrophobic interactions with the target protein. The quinoline and pyrazole rings are the primary contributors. scienceopen.com |

| Hydrogen Bond Acceptors | Form crucial hydrogen bonds with amino acid residues in the active site, anchoring the molecule. The nitrogen atoms of the quinoline and pyrazole rings are key acceptors. nih.govnih.gov |

| Hydrogen Bond Donors | Can be introduced via substituents to form additional hydrogen bonds, enhancing binding affinity. researchgate.net |

| Hydrophobic Groups | Contribute to the overall binding affinity through hydrophobic interactions with nonpolar regions of the binding pocket. nih.gov |

Structure-Activity Relationship (SAR) Insights for Pharmacophore Refinement:

SAR studies provide experimental data that validates and refines these computational pharmacophore models. For instance, the anticancer activity of pyrazole-quinoline hybrids is significantly influenced by the nature and position of substituents on both rings. researchgate.net

The presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the aromatic systems, affecting their interaction with biological targets. For example, substitutions at the C-3, C-4, or C-6 positions of the quinoline ring with groups like CH₃, OCH₃, and Cl have been shown to enhance anticancer action. researchgate.net

The table below presents hypothetical SAR data to illustrate how such information contributes to pharmacophore elucidation.

| Compound ID | R1 (Quinoline) | R2 (Pyrazole) | Biological Activity (IC₅₀, µM) | Inferred Pharmacophoric Contribution |

| 1 | H | CH₃ | 15.2 | Baseline activity of the core scaffold. |

| 2 | 6-OCH₃ | CH₃ | 5.8 | The methoxy group at the 6-position of the quinoline likely acts as a hydrogen bond acceptor or enhances hydrophobic interactions, leading to increased potency. researchgate.net |

| 3 | 4-Cl | CH₃ | 8.1 | The chloro group at the 4-position may engage in halogen bonding or favorable hydrophobic interactions. researchgate.net |

| 4 | H | C₂H₅ | 12.5 | A larger alkyl group on the pyrazole slightly improves activity, suggesting a hydrophobic pocket in this region. |

This data helps to map out the regions of the molecule where specific types of interactions are favorable, thus refining the pharmacophore model. The increased potency with the 6-methoxy group in compound 2 would strengthen the hypothesis of a hydrogen bond acceptor or hydrophobic feature at that position in the pharmacophore model.

Biological Activities and Molecular Target Engagement Preclinical Research

Modulation of Enzyme and Receptor Activity by 2-(1-Methyl-1H-pyrazol-4-yl)quinoline Analogues

Analogues built upon the this compound core structure have been investigated for their ability to inhibit specific enzymes and receptors. These investigations have led to the identification of potent inhibitors for targets such as phosphodiesterases and various receptor tyrosine kinases, highlighting the therapeutic potential of this chemical class in oncology and neuroscience.

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), crucial second messengers in cellular signaling. Its unique expression in the medium spiny neurons of the striatum makes it a significant target for neurological and psychiatric disorders.

Structure-based drug design has led to the development of a novel class of potent and selective PDE10A inhibitors based on the quinoline-pyrazole scaffold. nih.gov One prominent example is PF-2545920, also known as MP-10, which has the chemical name 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline. nih.govresearchgate.net This compound is a highly potent inhibitor with an IC50 value of 0.37 nM and demonstrates high selectivity (over 100-fold) for PDE10A compared to other PDE families. researchgate.net The design of such inhibitors took advantage of a unique "selectivity pocket" within the PDE10A enzyme, allowing for strong and specific interactions. nih.gov

Further research has explored analogues of MP-10 to develop imaging tracers and other therapeutic agents. For instance, the analogue TP-10, or 2-[4-[pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-phenoxymethyl]-quinoline, has shown efficacy in animal models of Huntington's disease. psu.edu A study optimizing the structure of MP-10 produced several potent analogues with IC50 values in the nanomolar range, demonstrating high selectivity for PDE10A over other phosphodiesterases like PDE3A/B and PDE4A/B. psu.edu Additionally, a series of pyrazoloquinolines with (hetero)arylhydroxymethyl groups at the quinoline (B57606) C-4 position were also assessed as PDE10A inhibitors. nih.gov

Table 1: PDE10A Inhibition by this compound Analogues

| Compound | IC50 (nM) | Reference |

|---|---|---|

| PF-2545920 (MP-10) | 0.37 | researchgate.net |

| Analogue 10a | 0.40 ± 0.02 | psu.edu |

| Analogue 10b | 0.28 ± 0.06 | psu.edu |

| Analogue 11a | 0.24 ± 0.05 | psu.edu |

| Analogue 11b | 0.36 ± 0.03 | psu.edu |

Receptor Tyrosine Kinase (RTK) Inhibition

The quinoline scaffold is a well-established nucleus in the design of kinase inhibitors, which are critical in cancer therapy for disrupting aberrant signaling pathways that drive tumor growth. nih.govresearchgate.net Analogues incorporating the pyrazole (B372694) moiety have been specifically explored for their potential to inhibit various receptor tyrosine kinases.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor growth and metastasis when their signaling is deregulated. researchgate.netfigshare.com The quinoline core is a feature of several c-Met inhibitors. nih.gov

One such selective c-Met inhibitor is (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)- nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline, also known as PF-04254644. researchgate.netfigshare.com This compound was identified through structure-based drug design and medicinal chemistry optimization. researchgate.netfigshare.com Another potent and selective c-Met inhibitor featuring a quinoline structure is PF-04217903. nih.govresearchgate.net Research into pyrazolopyridine and pyrazolothiazole-based compounds has also yielded potent c-Met inhibitors, with compounds 5a and 5b showing IC50 values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively. nih.gov

Table 2: c-Met Kinase Inhibition by Selected Analogues

| Compound | IC50 (nM) | Reference |

|---|---|---|

| Compound 5a (pyrazolopyridine derivative) | 4.27 ± 0.31 | nih.gov |

| Compound 5b (pyrazolopyridine derivative) | 7.95 ± 0.17 | nih.gov |

| Cabozantinib (Reference) | 5.38 ± 0.35 | nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology, as its overexpression is linked to various cancers. researchgate.net The 4-anilinoquinoline-3-carbonitrile (B11863878) class of compounds was developed as effective EGFR kinase inhibitors. nih.gov For example, compound 44 in this class demonstrated an IC50 value of 7.5 nM. nih.gov While many quinoline-based EGFR inhibitors exist, the direct analogues of this compound for this specific target are less detailed in the provided context. However, the broader class of pyrazole amide derivatives has been synthesized and evaluated, with some compounds showing improved activity over the standard erlotinib. For instance, compound 6p, a pyrazole amide derivative, exhibited an EGFR inhibition IC50 of 0.79 ± 0.04 μM. researchgate.net

Table 3: EGFR Kinase Inhibition by Selected Analogues

| Compound | IC50 (nM) | Reference |

|---|---|---|

| Compound 44 (4-anilinoquinoline-3-carbonitrile) | 7.5 | nih.gov |

| Compound 6p (pyrazole amide derivative) | 790 ± 40 | researchgate.net |

| Erlotinib (Reference) | 410 ± 30 | researchgate.net |

The RET proto-oncogene encodes a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of various cancers, including a subset of non-small cell lung cancers. nih.gov A fragment-based discovery approach using a pyrazoloadenine library led to the identification of selective RET kinase inhibitors. Within this library, a derivative containing a 1-methyl-1H-pyrazole moiety (compound 4d) was found to be a potent inhibitor of RET, with an IC50 of 1.044 ± 0.27 μM. nih.gov This highlights the utility of the methyl-pyrazole fragment in targeting the RET kinase active site.

Table 4: RET Kinase Inhibition by a Pyrazole-Containing Compound

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Compound 4d (1-methyl-1H-pyrazole derivative) | 1.044 ± 0.27 | nih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. semanticscholar.org Inhibition of VEGFR2 signaling is a key strategy in cancer therapy. semanticscholar.org The quinoline scaffold is recognized as crucial for VEGFR2 inhibition. researchgate.net A novel pyrazolo[3,4-d]pyrimidine derivative (compound 12b) was developed as a potent VEGFR2 inhibitor, showing an IC50 of 0.09 µM with selectivity for VEGFR2 over other VEGFR isoforms. nih.gov This demonstrates that combining the pyrazole moiety with other heterocyclic systems, akin to quinoline, can yield effective VEGFR2 inhibitors.

Table 5: VEGFR2 Kinase Inhibition by a Pyrazole-Containing Compound

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Compound 12b (pyrazolo[3,4-d]pyrimidine derivative) | 0.09 | nih.gov |

| Sorafenib (Reference) | Comparable to 12b | nih.gov |

In Vitro and In Vivo (Preclinical Animal Models) Biological Responses

Antitumor and Antiproliferative Activities in Cancer Cell Lines

The quinoline and pyrazoline structural motifs are present in numerous compounds that have demonstrated significant antitumor and antiproliferative activities against a variety of cancer cell lines. nih.govresearchgate.net These compounds exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. mdpi.com

Derivatives of the 2-(1-methyl-1H-pyrazol-4-yl) moiety, particularly within pyrimidine-based structures, have shown submicromolar antiproliferative activity against a panel of cancer cell lines. nih.gov For example, a 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivative demonstrated potent growth inhibition in various cancer cell lines. nih.gov Mechanistic studies revealed that this compound could induce apoptosis and cause cell cycle arrest at the G2/M phase in colorectal cancer cells. nih.gov

The table below summarizes the antiproliferative activities of some pyrazoline and quinoline derivatives in various cancer cell lines, illustrating the potential of these scaffolds in cancer therapy.

| Compound Class | Cancer Cell Line | Activity Metric | Reported Value (µM) |

|---|---|---|---|

| Pyrazoline Derivatives | Leukemia (Jurkat E6.1) | IC50 | 3.17 |

| Pyrazoline Derivatives | Leukemia (HL60) | IC50 | 0.94 |

| Thiazole quinoline-pyrazoline conjugates | - | EGFR inhibition IC50 | 0.0318 |

| Pyrazolyl pyrazolines | HeLa | IC50 | 11.46 |

| Pyrazolyl pyrazolines | NCI-H460 | IC50 | 13.41 |

| Pyrazolyl pyrazolines | PC-3 | IC50 | 22.47 |

| Thiazolyl-pyrazoline derivatives | MCF-7 | IC50 | 0.07 |

| Bis-quinoline derivatives | HeLa | IC50 | 0.14 |

| Bis-quinoline derivatives | MCF-7 | IC50 | 0.3 |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | - | GI50 | 0.022 - 0.031 |

Efficacy in Specific Cancer Models (e.g., MET-dependent mouse efficacy models)

No studies detailing the efficacy of this compound in MET-dependent mouse efficacy models or any other specific cancer models were found. While some quinoline-pyrazole hybrids have been investigated as MET inhibitors, data for this particular compound is not available.

Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular, Antimalarial)

There is no available research data on the antimicrobial properties of this compound.

Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Proteus vulgaris, Staphylococcus epidermidis, Bacillus subtilis)

No minimum inhibitory concentration (MIC) values or other measures of antibacterial activity have been published for this compound against the specified bacterial strains.

Activity against Fungal Species (e.g., Candida albicans, Aspergillus fumigatus)

Information regarding the antifungal activity of this compound against Candida albicans, Aspergillus fumigatus, or other fungal species is not present in the reviewed literature.

Antimalarial Activity against Plasmodium falciparum and Plasmodium berghei

No studies were identified that evaluated the antimalarial potential of this compound against either Plasmodium falciparum or Plasmodium berghei.

Neuropsychiatric Modulatory Effects

There is no published research on the neuropsychiatric modulatory effects of this compound. A closely related analog, 4-(1-phenyl-1H-pyrazol-4-yl)quinoline, has been characterized as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), but this finding cannot be directly attributed to the methyl-substituted compound of interest.

Attenuation of Phencyclidine-Induced Hyperlocomotion in Mice

Preclinical research data on the effects of this compound on phencyclidine-induced hyperlocomotion in mice are not available in the peer-reviewed scientific literature. Studies on the broader class of pyrazole and quinoline derivatives have explored their potential central nervous system activities; however, specific investigations into the ability of this particular compound to modulate the behavioral effects of phencyclidine have not been reported.

Improvement of Visual-Recognition Memory Impairment in Mice

There is no publicly available preclinical research data detailing the effects of this compound on visual-recognition memory impairment in mice. While various heterocyclic compounds are investigated for their potential cognitive-enhancing effects, specific studies to determine if this compound can ameliorate memory deficits in murine models have not been published.

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the physicochemical properties of molecules with a high degree of accuracy. nih.gov These methods make it possible to understand the behavior of a molecule based on its electronic structure.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to organic molecules to calculate optimized geometries, electronic properties, and spectroscopic features. nih.govresearchgate.net For quinoline and pyrazole derivatives, calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p). nih.govresearchgate.net

Molecular geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's ground-state conformation. researchgate.net For heterocyclic systems like "this compound," optimization confirms the planarity of the aromatic rings and determines the relative orientation of the quinoline and pyrazole moieties.

DFT is extensively used to compute electronic properties that govern a molecule's reactivity. nih.govresearchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining chemical reactivity. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgacadpubl.eu The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govnih.gov For pyrazolyl quinolinone derivatives, these calculations help characterize the molecule's electronic characteristics and kinetic stability. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, allowing for the identification of electrophilic and nucleophilic sites. asrjetsjournal.org It is a valuable tool for predicting how a molecule will interact with other species. researchgate.net In MEP diagrams, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. acadpubl.eu

The primary global reactivity indices are defined as follows:

Ionization Potential (I) ≈ -EHOMO nih.gov

Electron Affinity (A) ≈ -ELUMO nih.gov

Electronegativity (χ) = (I + A) / 2 researchgate.net

Chemical Hardness (η) = (I - A) / 2 researchgate.net

Chemical Softness (S) = 1 / (2η) researchgate.net

Electrophilicity Index (ω) = μ² / (2η), where Chemical Potential (μ) = -χ researchgate.netasrjetsjournal.org

| Parameter | Symbol | Formula | Description |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | The energy required to remove an electron. nih.gov |

| Electron Affinity | A | -ELUMO | The energy released when an electron is added. nih.gov |

| Electronegativity | χ | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness | η | (I - A) / 2 | A measure of resistance to change in electron configuration. nih.gov |

| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index | ω | μ² / (2η) | A measure of the ability of a species to accept electrons. researchgate.net |

DFT calculations can accurately predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. nih.gov

Nuclear Magnetic Resonance (NMR): Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govasrjetsjournal.org These computed values are often compared with experimental spectra to confirm the molecular structure and assign specific signals to the corresponding nuclei in the quinoline and pyrazole rings. nih.govresearchgate.net

Infrared (IR): DFT is also used to simulate vibrational (IR) spectra. nih.gov By calculating the vibrational frequencies, researchers can assign the characteristic absorption bands in an experimental IR spectrum to specific functional groups and vibrational modes within the molecule, such as C=N, C=C, and C-H stretching and bending vibrations. nih.gov

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.netajchem-a.com DFT calculations are used to predict the NLO response of molecules by computing the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnih.gov Molecules with large hyperpolarizability values, often resulting from significant intramolecular charge transfer between electron-donating and electron-accepting parts of the molecule, are considered promising candidates for NLO applications. researchgate.netnih.gov

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Linear Polarizability | α | Describes the linear response of the molecule's electron cloud to an external electric field. nih.gov |

| First-Order Hyperpolarizability | β | Quantifies the second-order (nonlinear) response and is a key indicator of NLO activity. researchgate.netnih.gov |

Density Functional Theory (DFT) Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. amazonaws.comnih.gov It is widely used in drug discovery to understand how a ligand, such as "this compound," might interact with a biological target, typically a protein or enzyme. rjraap.comresearchgate.netekb.eg

The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. ekb.eg The results provide insights into the binding mode, binding energy, and specific intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the active site. researchgate.netscispace.com For pyrazole and quinoline derivatives, docking studies have been performed against various targets to explore their potential as anticancer, antibacterial, or enzyme inhibitory agents. nih.govamazonaws.comekb.eg These simulations help rationalize observed biological activity and guide the design of more potent analogs. amazonaws.com

| Docking Parameter | Description |

|---|---|

| Binding Affinity / Energy | A score (often in kcal/mol) that estimates the strength of the interaction between the ligand and the protein target. More negative values typically indicate stronger binding. researchgate.net |

| Binding Mode / Pose | The predicted 3D orientation and conformation of the ligand within the protein's active site. |

| Key Interactions | Specific non-covalent bonds formed between the ligand and amino acid residues, such as hydrogen bonds, ionic bonds, and hydrophobic contacts. scispace.com |

Based on a thorough review of available scientific literature, there is currently no specific published research focusing on the computational chemistry and in silico investigations of the compound “this compound”. While computational studies, including molecular docking, molecular dynamics simulations, and ADME predictions, have been conducted on the broader classes of quinoline and pyrazole derivatives, as well as their hybrids, data pertaining specifically to "this compound" is not present in the accessible scientific domain.

Therefore, it is not possible to provide a detailed, data-driven article on the following requested topics for this specific compound:

Computational Chemistry and in Silico Investigations

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Prediction of Drug-Likeness and Oral Bioavailability Properties

General methodologies for such studies are well-established in the field of computational drug design. For instance, molecular docking is frequently used to predict the binding orientation and affinity of a ligand to a protein target. amazonaws.com Molecular dynamics simulations can offer insights into the stability of the ligand-protein complex over time. nih.gov Furthermore, various in silico tools like SwissADME are employed to predict the pharmacokinetic properties and drug-likeness of novel compounds. amazonaws.comijprajournal.com

However, without specific studies on 2-(1-methyl-1H-pyrazol-4-yl)quinoline, any discussion of its binding interactions, key residues, binding affinity, conformational stability, or ADME profile would be purely speculative. Constructing the requested article with the required level of scientific accuracy and detail is unachievable due to the absence of source material for this particular molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.